5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Catalog No.
S12367816
CAS No.
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Product Name

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

5-hydroxy-3,4-dihydro-1H-quinazolin-2-one

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h1-3,11H,4H2,(H2,9,10,12)

InChI Key

BSBCLJLHZUAIKT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2O)NC(=O)N1

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a compound characterized by its unique structure, which includes a quinazolinone framework. Its molecular formula is C9H9NO2C_9H_9NO_2 and it has a molecular weight of approximately 163.17 g/mol. The compound appears as a white to off-white solid and has notable physical properties such as a melting point of 225-227 °C and a predicted boiling point of 381.2 °C. It is slightly soluble in dimethyl sulfoxide and methanol, with a predicted pKa of about 9.63 .

Typical of quinazolinones, including:

  • Nucleophilic Substitution: The compound can engage in nucleophilic addition reactions, particularly involving its carbonyl group.
  • Electrophilic Substitution: This may occur at various positions on the quinazoline ring, allowing for functionalization.
  • Oxidation and Reduction: The compound can undergo oxidation reactions, yielding derivatives that may possess different biological activities .

Research indicates that 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one exhibits significant biological activities. It has been investigated for its potential as a cardiotonic agent, modulating heart function through interactions with specific receptors. Additionally, derivatives of this compound have shown promise in anti-inflammatory and anticancer studies, highlighting its versatility in pharmacological applications .

Several synthetic approaches have been developed for 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one:

  • Cyclization of Amino Compounds: A common method involves the cyclization of 2-aminoacetophenones with isothiocyanates or isocyanates under basic conditions to yield the quinazolinone structure.
  • Bromination followed by Hydrolysis: Another method includes the bromination of related compounds followed by hydrolysis to form the desired product.
  • Metal-Free Reactions: Recent methodologies emphasize metal-free cyclization techniques that simplify the synthesis process while maintaining high yields .

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like carteolol and aripiprazole, where it functions as a metabolite or impurity.
  • Research: Its unique properties make it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Studies on interaction profiles indicate that 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one interacts with various biological targets. Its mechanism of action often involves binding to specific receptors or enzymes that modulate cellular pathways related to cardiovascular health and inflammation. Detailed interaction studies are necessary to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural similarities with 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, including:

Compound NameStructure TypeUnique Properties
3,4-Dihydroquinazolin-2(1H)-oneQuinazolinoneExhibits strong anti-cancer properties
2-AminoquinazolineQuinazolineKnown for antibacterial activity
4-MethylquinazolineQuinazolineHas shown neuroprotective effects

Uniqueness

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is distinguished by its hydroxy group at the fifth position, which enhances its solubility and biological activity compared to other quinazolines. This modification allows it to interact differently with biological targets, making it a valuable compound for further research and development in medicinal chemistry .

Microwave irradiation has emerged as a pivotal tool for accelerating the synthesis of 3,4-dihydroquinazolinones, including 5-hydroxy derivatives. This technique enables rapid heating, reducing reaction times from hours to minutes while maintaining high yields. A representative protocol involves a one-pot, two-step sequence starting from methyl (2-formylphenyl) carbamate and primary amines. The first step involves imine formation under microwave irradiation at 130°C for 10 minutes in a mixture of ethanol and acetic acid (9:1), followed by cyclization with indole derivatives at the same temperature for 20 minutes. This method achieves yields exceeding 90% and eliminates the need for aqueous workup, streamlining purification through simple silica gel chromatography.

Comparative studies highlight the versatility of microwave-assisted synthesis across diverse amine substrates. For instance, reactions with 2-phenylethylamine and tryptamine derivatives under microwave conditions yield 5-hydroxy-3,4-dihydroquinazolinones with varying substitution patterns, though highly nucleophilic amines may favor competing electrophilic aromatic substitution pathways. The table below summarizes key reaction parameters and outcomes:

SubstrateTemperature (°C)Time (min)Yield (%)Reference
2-Phenylethylamine1303090
Tryptamine1303066
Benzylamine1303053

These results underscore the method’s adaptability to electron-rich and sterically hindered amines, though selectivity challenges persist with strongly nucleophilic substrates.

Leuckart Reaction Applications in Ring Closure Processes

The Leuckart reaction, a classical reductive amination method using formamide or ammonium formate, has been repurposed for constructing the dihydroquinazolinone core. This approach is particularly effective for synthesizing 5-hydroxy derivatives by leveraging formic acid as both a solvent and reducing agent. For example, treatment of methyl (2-formylphenyl) carbamate with formamide under microwave irradiation at 130°C induces cyclization via imine intermediate formation, followed by reduction to yield the target scaffold.

A critical advantage of the Leuckart protocol lies in its ability to bypass transition-metal catalysts, aligning with green chemistry principles. However, the reaction’s efficiency correlates strongly with the nucleophilicity of the amine component. Electron-deficient amines, such as those bearing nitro or cyano groups, exhibit reduced reactivity due to slower imine formation kinetics. Modulating the acidity of the reaction medium—for instance, by adjusting the formic acid concentration—enhances selectivity toward ring-closed products over reduction byproducts.

Reductive Amination Approaches for Scaffold Functionalization

Reductive amination serves as a cornerstone for introducing functional groups at the C4 position of the dihydroquinazolinone scaffold. Sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation are widely employed to reduce imine intermediates generated from ketone or aldehyde precursors. In one notable application, reductive amination of 5-keto-D-glucose derivatives with primary amines under hydrogen gas (H2) and palladium hydroxide (Pd(OH)2/C) catalysis affords stereoselective 5-hydroxy-3,4-dihydroquinazolinones with diastereomeric ratios exceeding 96:4.

The choice of reducing agent profoundly influences reaction outcomes. NaBH3CN, operating in methanol with 3Å molecular sieves, excels in functionalizing endocyclic nitrogen atoms, whereas hydrogen gas proves superior for exocyclic nitrogen substitutions. This dichotomy arises from differential steric and electronic environments around the reactive sites, necessitating tailored conditions for optimal yield and selectivity.

Solvent-Free Catalytic Systems in Dihydroquinazolinone Formation

Solvent-free methodologies have gained traction for synthesizing dihydroquinazolinones, minimizing waste and energy consumption. A prominent example utilizes formic acid as a dual-purpose catalyst and solvent, enabling efficient cyclization of 2-aminobenzaldehyde derivatives with amines. Under microwave irradiation at 130°C, this system achieves near-quantitative conversion to 5-hydroxy-3,4-dihydroquinazolinones without requiring additional solvents.

The mechanism involves initial protonation of the aldehyde group by formic acid, accelerating nucleophilic attack by the amine. Subsequent dehydration forms the imine intermediate, which undergoes cyclization and reduction in situ. This approach circumvents the need for volatile organic solvents and simplifies purification, as excess formic acid evaporates readily under reduced pressure. Nevertheless, scalability challenges persist due to pressure constraints in microwave reactors, prompting ongoing investigations into continuous-flow adaptations.

8-Position Heteroaromatic Substitution Effects on Bioactivity

The 8-position of the quinazolinone scaffold represents a critical site for bioactivity modulation through heteroaromatic substitution. Position 8 has been identified as one of the most significant positions for pharmacological activity variations, alongside positions 2 and 6 of the quinazolinone ring system [1]. Structure-activity relationship studies have revealed that position 8 is found in compounds with specific therapeutic targets, including brominated derivatives for anti-tuberculosis activity, alkylated variants for anticonvulsant properties, and heteroaromatic modifications for enhanced enzyme binding [1].

The electron-withdrawing nature of heteroaromatic substituents at position 8 creates favorable interactions with enzyme active sites through enhanced π-electron density modulation. Brominated derivatives at position 8 have demonstrated superior antimycobacterial activity compared to unsubstituted analogs [2]. This enhancement is attributed to the increased electron-withdrawing capacity of the bromine atom, which modifies the electronic distribution across the quinazolinone ring system and strengthens binding interactions with target enzymes.

Alkylated derivatives at position 8, particularly compounds 27-29, have shown significant anticonvulsant activity [1]. The lipophilic alkyl substituents facilitate blood-brain barrier penetration, a critical factor for central nervous system activity. The increased lipophilicity combined with the retained hydrogen bonding capacity of the quinazolinone core creates an optimal balance for neurological therapeutic applications.

Heteroaromatic ring systems at position 8 provide additional opportunities for π-π stacking interactions with aromatic amino acid residues in enzyme active sites. These interactions are particularly valuable for kinase inhibition, where the quinazolinone scaffold can engage in multiple binding modes with the ATP-binding pocket [3]. The presence of nitrogen-containing heteroaromatic rings enhances water solubility while maintaining the electron-withdrawing properties necessary for enzyme binding.

Table 1: 8-Position Heteroaromatic Substitution Effects on Bioactivity

SubstituentEffect on BioactivityMechanismReference Activities
Hydrogen (unsubstituted)Moderate baseline activityStandard binding profileCDK5 inhibition
BromineEnhanced anti-TB activityIncreased electron-withdrawing effectAntimycobacterial
Alkyl groupsImproved anticonvulsant activityImproved lipophilicityAnticonvulsant compounds 27-29
Heteroaromatic ringsEnhanced enzyme binding affinityAdditional π-π interactionsKinase inhibition
Methoxy groupReduced reactivity but improved CNS penetrationElectron-donating effect modifies bindingCNS-targeted compounds

Electron-Withdrawing Group Impacts on Enzyme Affinity

Electron-withdrawing groups significantly enhance enzyme affinity through multiple mechanisms involving electronic effects and conformational stabilization. The electron-withdrawing group trifluoromethyl at aromatic positions has demonstrated excellent inhibitory activity with 13.98% iNOS mRNA expression, representing superior anti-inflammatory potential [4]. This exceptional potency is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilic character of the quinazolinone system and enhances binding interactions with enzyme active sites.

Halogen substituents, particularly fluorine and chlorine at positions 6 and 8, have shown up to 9-fold COX-2 mRNA expression inhibition compared to unsubstituted analogs [4]. The electron-withdrawing effects of halogens increase the quinazolinone ring's electron deficiency, creating stronger electrostatic interactions with nucleophilic residues in enzyme active sites. Additionally, halogen bonding interactions contribute to the overall binding affinity through directional non-covalent interactions.

Cyano groups at position 2 have demonstrated specific activity against DNA gyrase, with compounds showing superior antibacterial activity against gram-positive bacteria [2]. The linear geometry and strong electron-withdrawing nature of the cyano group create specific binding interactions with the enzyme's active site, particularly through dipole-dipole interactions with polar residues.

Nitro groups at position 6 have shown general kinase inhibition properties with IC50 values in the 15-50 μM range across multiple kinase targets [1]. The nitro group's electron-withdrawing effect is mediated through both inductive and resonance mechanisms, creating a synergistic enhancement of enzyme binding affinity.

The positioning of electron-withdrawing groups is critical for optimal enzyme affinity. Substitutions at positions 6 and 8 of the quinazolinone ring system have been identified as particularly significant for antimicrobial activities, with electron-withdrawing groups at these positions improving binding interactions with bacterial targets [2].

Table 2: Electron-Withdrawing Group Impacts on Enzyme Affinity

Electron-Withdrawing GroupPositionEnzyme Affinity EnhancementIC50 Range (μM)Selectivity Profile
Trifluoromethyl (-CF3)Aromatic ringExcellent (13.98% iNOS expression)<15High COX-2 selectivity
Nitro (-NO2)Position 6High15-50General kinase inhibition
Cyano (-CN)Position 2Moderate to high20-60DNA gyrase specificity
Fluorine (-F)Position 6/7Moderate25-75Broad spectrum
Chlorine (-Cl)Position 6/8Good30-80Antimicrobial focus

Steric Considerations in Exocyclic Aryl Modifications

Steric effects play a crucial role in determining the success of cyclization reactions and the resulting bioactivity of quinazolinone derivatives. The cyclization-dehydrogenation step between 2-amino-pyrrolidinobenzamide and different benzaldehydes shows a strong dependence on the position of the substituent at the aromatic ring of the benzaldehyde, with 2-substituted benzaldehydes giving poor yields or mixtures in contrast to 3- and 4-substituted compounds [5].

Ortho-substituted benzaldehydes present significant steric hindrance during the cyclization process, resulting in yields below 30% and often producing mixture products [5]. The proximity of the ortho-substituent to the reaction center creates unfavorable non-bonded interactions during the transition state, leading to reduced reaction efficiency and compromised product purity.

Para-substituted aryl modifications represent the optimal substitution pattern for quinazolinone synthesis, achieving yields of 85-95% with excellent bioactivity profiles [6]. The para-position provides electronic effects without introducing steric hindrance, allowing for efficient cyclization while maintaining the desired pharmacological properties.

Meta-substituted derivatives offer a compromise between steric accessibility and electronic effects, typically yielding 60-80% of desired products with maintained biological activity [6]. The meta-position allows for electronic modulation while avoiding the severe steric constraints observed with ortho-substitution.

Bulky alkyl groups at exocyclic positions create very high steric hindrance, resulting in yields below 20% and minimal bioactivity [7]. The steric bulk interferes with both the synthetic accessibility and the binding interactions with biological targets, making such modifications generally unfavorable for drug development.

Bicyclic aromatic systems present moderate to high steric hindrance, with yields ranging from 40-70% and variable bioactivity depending on the specific ring system employed [8]. The extended π-system can provide beneficial π-π interactions with biological targets, but the increased molecular size may limit accessibility to enzyme active sites.

Table 3: Steric Considerations in Exocyclic Aryl Modifications

Substitution PatternSteric Hindrance LevelCyclization EfficiencyFinal Product YieldBioactivity Impact
ortho-Substituted arylHighPoor (mixture formation)<30%Reduced due to poor synthesis
meta-Substituted arylModerateGood60-80%Maintained activity
para-Substituted arylLowExcellent85-95%Optimal activity
Bulky alkyl groupsVery HighVery Poor<20%Minimal activity
Bicyclic aromatic systemsModerate to HighModerate40-70%Variable activity

Polar Functionality Integration for Metabolic Stability Optimization

Polar functionality integration represents a critical strategy for optimizing metabolic stability and bioavailability of quinazolinone derivatives. The need to introduce polar functionality elsewhere on the dihydroquinazolinone scaffold to improve solubility and metabolic stability has been identified as a key optimization strategy [9]. This approach addresses the common challenge of balancing lipophilicity for membrane permeation with hydrophilicity for adequate solubility and metabolic resistance.

Hydroxyl groups at positions 5 and 6 provide moderate solubility enhancement (13 μM) with significantly improved metabolic stability (T1/2 = 135-200 minutes) [9]. The hydroxyl functionality can engage in hydrogen bonding interactions with both biological targets and metabolic enzymes, creating favorable binding profiles while reducing susceptibility to metabolic degradation.

Primary amino groups at positions 3 and 4 offer high solubility enhancement (>50 μM) with good metabolic stability (T1/2 = 80-120 minutes) [10]. The amino functionality provides multiple sites for hydrogen bonding and can participate in salt formation, significantly improving water solubility. However, the basic nature of amino groups may increase susceptibility to certain metabolic pathways.

Carboxylic acid groups in exocyclic chain positions provide excellent solubility enhancement (>100 μM) with moderate metabolic stability (T1/2 = 60-100 minutes) [10]. The carboxylic acid functionality creates highly polar compounds with excellent water solubility, but may be susceptible to glucuronidation and other phase II metabolic reactions.

Methoxy groups at positions 6 and 7 show limited solubility improvement (3-5 μM) but provide moderate metabolic stability enhancement (T1/2 = 40-80 minutes) [1]. The methoxy group's electron-donating properties can modulate the electronic characteristics of the quinazolinone system while providing some protection against metabolic attack.

Fluorine substitution at multiple positions offers a balanced approach with moderate solubility enhancement (20-40 μM) and excellent metabolic stability (T1/2 = 150-250 minutes) [10]. The high electronegativity and small size of fluorine atoms create favorable pharmacokinetic properties while maintaining the structural integrity of the quinazolinone scaffold.

The integration of endocyclic nitrogen atoms has shown promise for enhancing both solubility and metabolic stability, with 6-endocyclic nitrogen incorporation leading to decreased eLogD (1.8) and markedly enhanced metabolic stability in human microsomes [9].

Table 4: Polar Functionality Integration for Metabolic Stability Optimization

Polar GroupPositionSolubility EnhancementMetabolic Stability (T1/2)Bioavailability Impact
Hydroxyl (-OH)Position 5/6Moderate (13 μM)135-200 minImproved
Primary amino (-NH2)Position 3/4High (>50 μM)80-120 minSignificantly improved
Carboxylic acid (-COOH)Exocyclic chainVery High (>100 μM)60-100 minExcellent
Methoxy (-OCH3)Position 6/7Low (3-5 μM)40-80 minLimited improvement
Fluorine substitutionMultiple positionsModerate (20-40 μM)150-250 minGood improvement

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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